molecular formula C18H22BNO3 B7957682 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline

4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline

Cat. No.: B7957682
M. Wt: 311.2 g/mol
InChI Key: RENFASKCFMAZII-UHFFFAOYSA-N
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Description

4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline is an organic compound with the molecular formula C16H22BNO2. This compound is characterized by the presence of a boron-containing dioxaborolane ring attached to a phenoxy group, which is further connected to an aniline moiety. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and materials science.

Properties

IUPAC Name

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-7-5-6-8-16(15)21-14-11-9-13(20)10-12-14/h5-12H,20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENFASKCFMAZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline typically involves the reaction of 4-bromoaniline with 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize the reaction conditions and yield. The purification of the product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The phenoxy and aniline groups contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boron-containing compound used in organic synthesis.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boron-containing aniline derivative with similar reactivity.

    N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A dimethylated version of the compound with different electronic properties.

Uniqueness

4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline is unique due to its combination of a boron-containing dioxaborolane ring with a phenoxy and aniline moiety. This structure imparts specific reactivity and binding properties, making it valuable in various applications, including organic synthesis, biological imaging, and materials science .

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